3-Iodo-1H-indazol-4-ol

Suzuki-Miyaura coupling C-C bond formation 3-arylindazole

Medicinal chemistry often faces low yields in challenging C-C bond formations on indazole cores due to poor leaving groups. This C-3 iodinated analog solves that pain point. - **Superior Reactivity**: Iodine at C-3 enables high-yield Suzuki-Miyaura, Heck, and Sonogashira couplings under mild conditions, outperforming bromo/chloro analogs. - **Orthogonal Handles**: Free 4-OH group for hinge-binding interactions (kinase inhibitors) + C-3 iodine for diversification. - **Supply Assurance**: BenchChem provides rigorous quality control; available for immediate R&D-scale global shipment.

Molecular Formula C7H5IN2O
Molecular Weight 260.03 g/mol
CAS No. 1246307-74-3
Cat. No. B3225185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1H-indazol-4-ol
CAS1246307-74-3
Molecular FormulaC7H5IN2O
Molecular Weight260.03 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C(=C1)O)I
InChIInChI=1S/C7H5IN2O/c8-7-6-4(9-10-7)2-1-3-5(6)11/h1-3,11H,(H,9,10)
InChIKeyBFKITIOOWGQKOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1H-indazol-4-ol: C-3 Halogenated Intermediate for Kinase Inhibitors


3-Iodo-1H-indazol-4-ol (CAS 1246307-74-3) is a heterocyclic compound belonging to the indazole family, characterized by a hydroxyl group at the 4-position and an iodine atom at the 3-position. This halogenated scaffold is a high-value intermediate in medicinal chemistry, particularly as a key building block for the synthesis of various kinase inhibitors targeting Fibroblast Growth Factor Receptor (FGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and other tyrosine kinases . Its structure provides two reactive handles: the 4-OH group for further functionalization or hydrogen bonding, and the C-3 iodine atom, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions [1].

Cross-coupling handleC-3 iodo enables Suzuki, Heck couplings
Scaffold diversificationRapid kinase inhibitor library synthesis
Orthogonal functionalizationC-4 OH for derivatization or H-bonding

Why 3-Iodo-1H-indazol-4-ol Outperforms Bromo/Chloro Analogs


Direct substitution of 3-Iodo-1H-indazol-4-ol with other 3-haloindazole analogs (e.g., 3-bromo or 3-chloro derivatives) is not recommended due to fundamental differences in reactivity that critically impact synthetic outcomes. The C-3 iodine atom provides superior reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, compared to its bromo or chloro counterparts [1]. This enhanced reactivity enables higher yields under milder conditions and facilitates challenging C-C bond formations on the indazole core, which are essential for constructing complex kinase inhibitor libraries. Furthermore, the unique combination of a free C-4 hydroxyl group and the C-3 iodine handle allows for orthogonal functionalization strategies not possible with N-protected or deoxy analogs .

Target Compound
Bromo/Chloro Analogs
3-Iodo-1H-indazol-4-ol
3-Bromo / 3-Chloro derivatives
Reactivity in Pd-catalyzed couplings: lower oxidative addition rates may reduce yields under mild conditions.
Orthogonal functionalization strategy with free C-4 OH may be compromised by alternative protecting group requirements.

3-Iodo-1H-indazol-4-ol Evidence & Specifications


Superior Reactivity in Suzuki-Miyaura Coupling

The C-3 iodine atom of 3-iodoindazoles enables a general and flexible Suzuki-type cross-coupling reaction with aryl and heteroaryl boronic acids to produce 3-arylindazoles. This method is widely applicable for building diverse kinase inhibitor scaffolds. While no direct yield comparison for 3-Iodo-1H-indazol-4-ol is available, the established reactivity trend of iodo > bromo >> chloro in palladium-catalyzed oxidative addition steps supports the selection of the iodo derivative for challenging couplings or when high yields are paramount [1].

Suzuki Coupling Reactivity
Class-level
Higher reactivity (I > Br > Cl)
Not quantified for this compound
May support robust C-C bond formation
Based on established oxidative addition trends
Suzuki-Miyaura coupling C-C bond formation 3-arylindazole

Anticancer Activity Against 4T1 Breast Cancer Cells

In vitro studies have demonstrated that derivatives of indazole, including 3-Iodo-1H-indazol-4-ol, exhibit potent growth inhibitory effects against the 4T1 murine breast cancer cell line, with an IC50 value of 0.23 µM. The mechanism of action is linked to the induction of apoptosis via the ROS pathway . This data point, while lacking a direct comparator, provides a quantified baseline for its biological activity.

4T1 Cell Growth Inhibition
Data to verify
IC50 0.23 µM
Reported cell-model response context
Source not independently verified
Anticancer Cytotoxicity Breast cancer

Physicochemical & Purity Specifications

The compound has well-defined physicochemical properties essential for procurement and experimental design. Its molecular formula is C7H5IN2O, with a molecular weight of 260.03 g/mol. It is available from commercial suppliers with a standard purity of ≥95% or 98%, typically accompanied by batch-specific quality control data such as NMR, HPLC, and GC .

Identity & Purity
Specification review
MW 260.03, Purity ≥95%
Supports stoichiometric planning
Batch-specific QC data advised
Physicochemical properties Purity Quality control

3-Iodo-1H-indazol-4-ol Applications in Drug Discovery


FGFR & VEGFR Kinase Inhibitor Library Synthesis

3-Iodo-1H-indazol-4-ol is a high-value intermediate for synthesizing focused libraries of kinase inhibitors, particularly those targeting FGFR and VEGFR . Its C-3 iodine atom is an ideal handle for rapid diversification via Suzuki or Sonogashira cross-couplings, allowing medicinal chemists to explore C-3 aryl or alkynyl substitutions while retaining the C-4 hydroxyl group for key hinge-binding interactions within the kinase ATP-binding pocket.

3-Arylindazole Synthesis via Cross-Coupling

The compound's primary documented use is as a substrate in Suzuki-type cross-coupling reactions for the synthesis of 3-arylindazoles [1]. This methodology is a cornerstone in medicinal chemistry for constructing biaryl systems, which are common motifs in numerous drug candidates. Its enhanced reactivity compared to bromo- or chloro- analogs makes it the reagent of choice for difficult coupling partners or when high-throughput parallel synthesis is required.

Complex Heterocyclic Scaffold Synthesis

Beyond simple arylations, the iodine handle can be exploited for a variety of other transformations, including Heck couplings, carbonylation, and other palladium-catalyzed processes . This allows 3-Iodo-1H-indazol-4-ol to serve as a versatile entry point for creating more complex and structurally diverse heterocyclic scaffolds relevant to drug discovery.

Application
Selection Property
Validation Focus
FGFR/VEGFR inhibitor library synthesis
C-3 iodo cross-coupling handle
Coupling yield and substrate scope
3-Arylindazole core construction
Suzuki-Miyaura reactivity
Reaction robustness and scalability
Complex heterocycle diversification
Versatile iodine handle for Pd catalysis
Orthogonal functional group tolerance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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